2-Hydroxy-6-methoxy-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-methoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, characterized by the presence of hydroxyl, methoxy, and methyl groups on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with methylating agents under controlled conditions. Another method includes the use of formaldehyde and magnesium chloride in the presence of triethylamine and tetrahydrofuran (THF) as solvents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-methoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-6-methoxy-3-methylbenzoic acid.
Reduction: Formation of 2-hydroxy-6-methoxy-3-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-6-methoxy-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methoxy-3-methylbenzaldehyde involves its interaction with cellular components. It can act as a redox-active compound, disrupting cellular antioxidation systems and destabilizing redox homeostasis . This disruption can lead to the inhibition of microbial growth and enhance the efficacy of conventional antifungal agents.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methylbenzaldehyde: Similar structure but lacks the methoxy group.
2-Hydroxy-4-methoxybenzaldehyde: Similar structure but with different substitution patterns.
3-Methoxy-2-hydroxybenzaldehyde:
Uniqueness
2-Hydroxy-6-methoxy-3-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methoxy, and methyl groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10O3 |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-hydroxy-6-methoxy-3-methylbenzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-6-3-4-8(12-2)7(5-10)9(6)11/h3-5,11H,1-2H3 |
InChI Key |
SYLRLQDOEPUPNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.